molecular formula C11H17NS B2660930 Isopropyl-(4-methylsulfanyl-benzyl)-amine CAS No. 137379-57-8

Isopropyl-(4-methylsulfanyl-benzyl)-amine

Cat. No.: B2660930
CAS No.: 137379-57-8
M. Wt: 195.32
InChI Key: CPTPMCZGMGGZPJ-UHFFFAOYSA-N
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Description

Isopropyl-(4-methylsulfanyl-benzyl)-amine: is an organic compound characterized by the presence of an isopropyl group, a benzyl group substituted with a methylsulfanyl group, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-(4-methylsulfanyl-benzyl)-amine typically involves the reaction of 4-methylsulfanyl-benzyl chloride with isopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Isopropyl-(4-methylsulfanyl-benzyl)-amine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed:

    Sulfoxides and sulfones: from oxidation reactions.

    Secondary amines: from reduction reactions.

    Substituted benzyl derivatives: from electrophilic aromatic substitution.

Scientific Research Applications

Chemistry: Isopropyl-(4-methylsulfanyl-benzyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structural features may contribute to its activity as a drug candidate.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Isopropyl-(4-methylsulfanyl-benzyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the methylsulfanyl group may enhance its binding affinity and specificity towards certain biological targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Isopropyl-(4-methylsulfanyl-phenyl)-amine
  • Isopropyl-(4-methylsulfanyl-benzyl)-ethanol
  • Isopropyl-(4-methylsulfanyl-benzyl)-methanol

Uniqueness: Isopropyl-(4-methylsulfanyl-benzyl)-amine stands out due to the combination of the isopropyl group, benzyl group with a methylsulfanyl substituent, and the amine functional group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Isopropyl-(4-methylsulfanyl-benzyl)-amine is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12H17N1S1
  • Molecular Weight : Approximately 199.33 g/mol
  • Density : 0.903 g/cm³
  • Boiling Point : Approximately 228.68°C at 760 mmHg

The compound features a propanamine backbone with a methylsulfanyl group attached to a benzyl moiety, which may influence its biological interactions and reactivity.

Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, and may interact with cell membrane receptors to modulate signal transduction pathways. These interactions are facilitated by the compound’s unique structural characteristics, particularly the isopropyl and 4-methylsulfanyl-benzyl groups.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various pathogens.
  • Antibacterial Properties : Related compounds have shown antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a potential for therapeutic applications in treating infections .

Case Studies

  • Antimicrobial Evaluation : In vitro studies have demonstrated that derivatives of this compound exhibit selective activities against Mycobacterium tuberculosis (Mtb), highlighting its potential as a candidate for tuberculosis treatment .
  • Structure-Activity Relationship (SAR) : A series of related compounds were synthesized and evaluated for their antibacterial potency. It was found that structural modifications significantly influenced their biological activity. For instance, substituents on the benzene ring affected lipophilicity and antibacterial effectiveness against specific bacterial strains .

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC12H17N1S1Unique methylsulfanyl group; potential antimicrobial
N-(4-Methylbenzyl)-2-propanamineC11H17NSimilar amine structure without sulfur group
Benzyl-(4-isopropyl-benzyl)-amineC17H21NLarger structure; more complex interactions

The unique presence of the methylsulfanyl group in this compound may confer distinct chemical reactivity and biological properties compared to these structurally similar compounds.

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTPMCZGMGGZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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